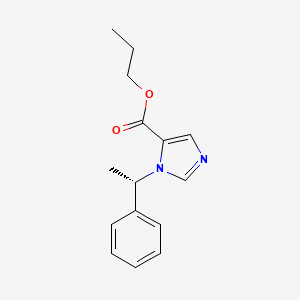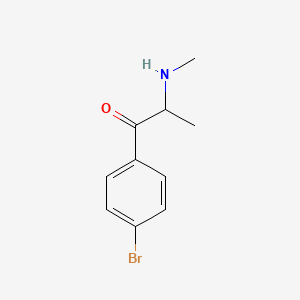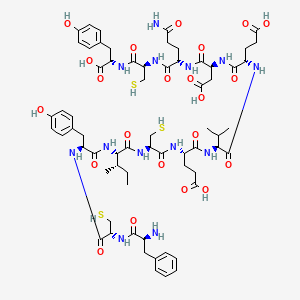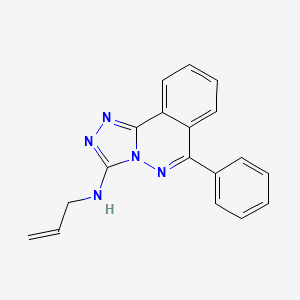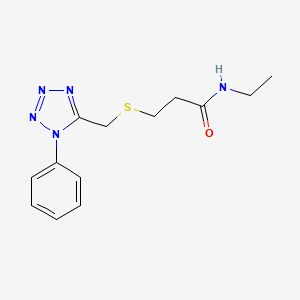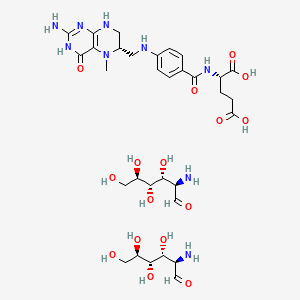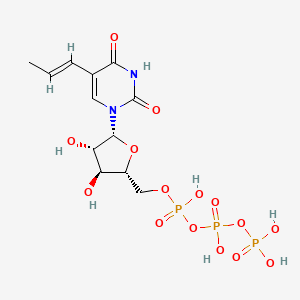
nPrearaUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nPrearaUTP is a synthetic nucleotide analog that has garnered significant attention in recent years due to its unique properties and potential applications in various fields of science and industry. This compound is structurally similar to naturally occurring nucleotides but has been modified to enhance its stability and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nPrearaUTP typically involves a multi-step process that includes the protection of functional groups, coupling reactions, and deprotection steps. The initial step often involves the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the uracil base. The final step involves the phosphorylation of the nucleotide to produce the triphosphate form. Common reagents used in these reactions include phosphoramidites, protecting groups like TBDMS (tert-butyldimethylsilyl), and coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pH, and solvent choice. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification, and large-scale reactors are employed to handle the increased volume of reactions.
Analyse Chemischer Reaktionen
Types of Reactions
nPrearaUTP undergoes various chemical reactions, including:
Oxidation: This reaction can modify the uracil base, leading to the formation of uracil derivatives.
Reduction: Reduction reactions can alter the ribose sugar, affecting the overall stability of the nucleotide.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH ranges to ensure the desired outcome.
Major Products
Wissenschaftliche Forschungsanwendungen
nPrearaUTP has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in nucleotide chemistry studies.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism.
Industry: Used in the production of diagnostic reagents and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of nPrearaUTP involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. This can lead to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The molecular targets of this compound include various enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to nPrearaUTP include other nucleotide analogs like azidothymidine (AZT), acyclovir, and gemcitabine. These compounds share structural similarities but differ in their specific modifications and applications.
Uniqueness
What sets this compound apart from these similar compounds is its enhanced stability and ability to be incorporated into nucleic acids without causing immediate degradation. This makes it particularly useful in long-term studies and applications where stability is crucial.
Eigenschaften
CAS-Nummer |
119644-01-8 |
|---|---|
Molekularformel |
C12H19N2O15P3 |
Molekulargewicht |
524.20 g/mol |
IUPAC-Name |
[[(2R,3S,4S,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,7-9,11,15-16H,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/b3-2+/t7-,8-,9+,11-/m1/s1 |
InChI-Schlüssel |
MQYNFGJTPUBUGX-BUHFYHPRSA-N |
Isomerische SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


